N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by sulfonation to attach the sulfonamide group. The final step involves the coupling of the sulfonated thiophene with 2-amino-4-chlorophenylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt metabolic pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-chlorophenyl)anthranilic acid
- 2-amino-4-chlorophenyl phenyl ether
- 5-amino-4-chloro-o-cresol
Uniqueness
Compared to similar compounds, N-(2-amino-4-chlorophenyl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1152889-44-5 |
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Molecular Formula |
C10H8Cl2N2O2S2 |
Molecular Weight |
323.2 |
Purity |
95 |
Origin of Product |
United States |
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